1-Methyl-4-((5-(1,2,3-thiadiazol-4-yl)-2-thienyl)sulfonyl)piperazine
CAS No.: 320421-84-9
Cat. No.: VC5763726
Molecular Formula: C11H14N4O2S3
Molecular Weight: 330.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 320421-84-9 |
|---|---|
| Molecular Formula | C11H14N4O2S3 |
| Molecular Weight | 330.44 |
| IUPAC Name | 4-[5-(4-methylpiperazin-1-yl)sulfonylthiophen-2-yl]thiadiazole |
| Standard InChI | InChI=1S/C11H14N4O2S3/c1-14-4-6-15(7-5-14)20(16,17)11-3-2-10(19-11)9-8-18-13-12-9/h2-3,8H,4-7H2,1H3 |
| Standard InChI Key | AJOCKLBNRVGFTA-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)S(=O)(=O)C2=CC=C(S2)C3=CSN=N3 |
Introduction
Chemical Structure and Properties
Structural Characterization
The compound’s IUPAC name, 4-[5-(4-methylpiperazin-1-yl)sulfonylthiophen-2-yl]thiadiazole, reflects its intricate architecture. Key features include:
-
A piperazine ring substituted at the 1-position with a methyl group.
-
A sulfonyl bridge linking the piperazine to a thiophene ring.
-
A 1,2,3-thiadiazole moiety fused to the thiophene at the 5-position .
The structure is confirmed via spectroscopic methods (IR, NMR) and elemental analysis, with the SMILES string CN1CCN(CC1)S(=O)(=O)C2=CC=C(S2)C3=CSN=N3 providing a standardized representation.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 330.44 g/mol | |
| CAS Registry Number | 320421-84-9 | |
| Purity | >90% | |
| logP | 3.8677 (predicted) |
Synthesis and Preparation
Synthetic Routes
The synthesis of 1-Methyl-4-((5-(1,2,3-thiadiazol-4-yl)-2-thienyl)sulfonyl)piperazine involves multi-step reactions, typically beginning with the preparation of the thiadiazole and thienyl precursors. A general approach includes:
-
Thiadiazole Formation: Cyclization of thiosemicarbazides or oxidative coupling of thioamides to construct the 1,2,3-thiadiazole ring .
-
Thiophene Functionalization: Sulfonation of the thiophene ring at the 2-position using chlorosulfonic acid, followed by coupling with piperazine derivatives.
-
Piperazine Modification: Introduction of the methyl group via alkylation or reductive amination .
A representative protocol involves reacting 5-(1,2,3-thiadiazol-4-yl)thiophene-2-sulfonyl chloride with 1-methylpiperazine in the presence of a base (e.g., triethylamine) to yield the target compound .
Optimization Challenges
Key challenges include:
-
Regioselectivity: Ensuring proper substitution on the thiophene and thiadiazole rings.
-
Yield Improvement: Multi-step syntheses often result in moderate yields (30–50%), necessitating purification via column chromatography .
Biological Activities and Mechanisms
Table 2: Biological Activities of Structural Analogs
| Compound | Activity (IC) | Target Pathway | Source |
|---|---|---|---|
| 5-(3-Indolyl)-1,3,4-thiadiazole | 12 µM | Tubulin polymerization | |
| 2-Amino-5-aryl-1,3,4-thiadiazole | 18 µM | EGFR inhibition |
Pharmacokinetic and Toxicological Considerations
ADME Properties
Predicted pharmacokinetic parameters include:
-
logP: 3.8677, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
-
Polar Surface Area: 89.46 Ų, suggesting limited oral bioavailability due to high hydrogen-bonding capacity .
Toxicity Profiles
While in vivo toxicity data are absent, in vitro assays on related thiadiazoles show low cytotoxicity (LD > 100 µM in HEK293 cells) . The methylpiperazine moiety may mitigate hepatotoxicity compared to unsubstituted analogs .
Comparative Analysis with Analogous Compounds
Structural Analogues
-
1-Methyl-4-(1,3-thiazol-2-yl)piperazine: Lacks the sulfonyl-thienyl bridge, reducing antibacterial potency .
-
N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide: Shares the thiadiazole core but shows weaker kinase inhibition .
Functional Advantages
The sulfonyl-thienyl group in 1-Methyl-4-((5-(1,2,3-thiadiazol-4-yl)-2-thienyl)sulfonyl)piperazine enhances electron-withdrawing effects, stabilizing interactions with enzymatic targets like dihydrofolate reductase .
Future Directions and Applications
Therapeutic Development
-
Antimicrobial Agents: Optimization for Gram-negative pathogens resistant to β-lactams .
-
Oncology: Conjugation with antibody-drug conjugates (ADCs) for targeted delivery .
Synthetic Chemistry Innovations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume